molecular formula C31H34P2 B3045877 1,3-Bis[bis(4-methylphenyl)phosphino]propane CAS No. 115583-11-4

1,3-Bis[bis(4-methylphenyl)phosphino]propane

Cat. No. B3045877
CAS RN: 115583-11-4
M. Wt: 468.5 g/mol
InChI Key: VZJYAFBQFYOSSS-UHFFFAOYSA-N
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Description

1,3-Bis[bis(4-methylphenyl)phosphino]propane is a type of phosphine ligand used in coordination chemistry . It has a molecular weight of 412.4429 .


Synthesis Analysis

The synthesis of tertiary phosphines, such as 1,3-Bis[bis(4-methylphenyl)phosphino]propane, often involves the reaction of organometallic compounds with halophosphines . Various new diphosphines have been synthesized by organolithium-halogenophosphine routes .


Molecular Structure Analysis

The molecular structure of 1,3-Bis[bis(4-methylphenyl)phosphino]propane can be represented by the formula C27H26P2 .


Chemical Reactions Analysis

1,3-Bis[bis(4-methylphenyl)phosphino]propane is used as a bidentate ligand in coordination chemistry. It forms complex dichloro (1,3-bis[bis(4-methylphenyl)phosphino]propane)nickel by reacting with nickel (II) chloride. This complex is used as a catalyst for Kumada coupling reaction .


Physical And Chemical Properties Analysis

1,3-Bis[bis(4-methylphenyl)phosphino]propane has a molecular weight of 412.4429 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Mechanism of Action

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .

properties

IUPAC Name

3-bis(4-methylphenyl)phosphanylpropyl-bis(4-methylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34P2/c1-24-6-14-28(15-7-24)32(29-16-8-25(2)9-17-29)22-5-23-33(30-18-10-26(3)11-19-30)31-20-12-27(4)13-21-31/h6-21H,5,22-23H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJYAFBQFYOSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(CCCP(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592797
Record name (Propane-1,3-diyl)bis[bis(4-methylphenyl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis[bis(4-methylphenyl)phosphino]propane

CAS RN

115583-11-4
Record name (Propane-1,3-diyl)bis[bis(4-methylphenyl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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